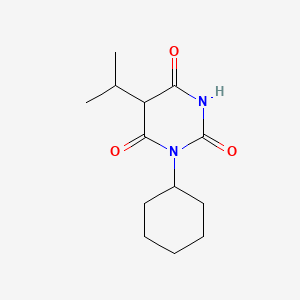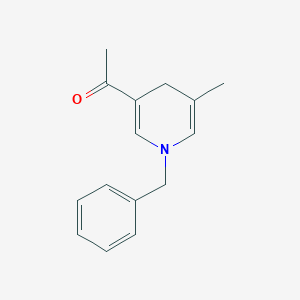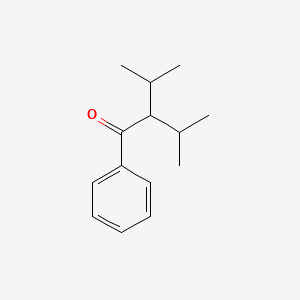
1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- is an organic compound with a complex structure It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity. Continuous flow reactors and advanced separation techniques are often employed to optimize production efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism by which 1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbonyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological pathways and influence various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanone, 3-methyl-: Another ketone with a similar structure but different substituents.
3-Methyl-2-butanone: A related compound with a different arrangement of carbon atoms.
Butanone: A simpler ketone with a similar carbonyl group but lacking the additional substituents.
Uniqueness
1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- is unique due to its specific arrangement of functional groups and substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
51556-30-0 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
3-methyl-1-phenyl-2-propan-2-ylbutan-1-one |
InChI |
InChI=1S/C14H20O/c1-10(2)13(11(3)4)14(15)12-8-6-5-7-9-12/h5-11,13H,1-4H3 |
Clé InChI |
FYQORWFOIQDIHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)
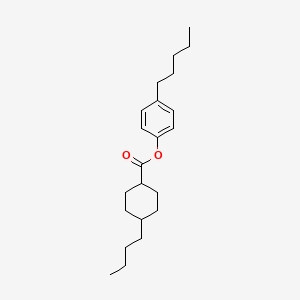


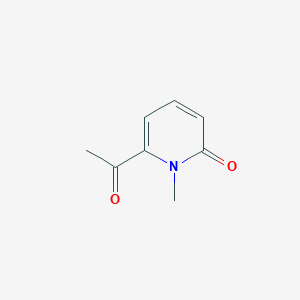
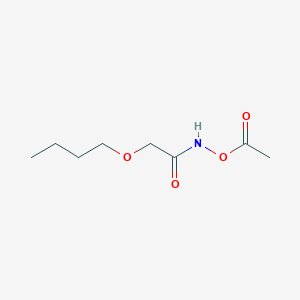
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)

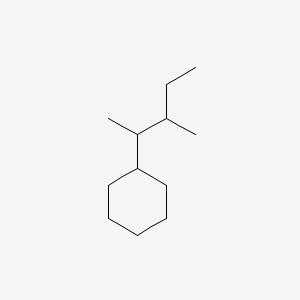
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
